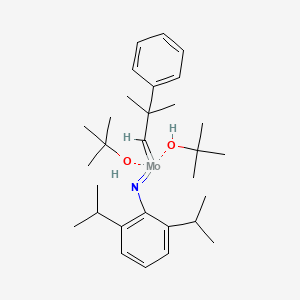![molecular formula C17H24FN3O4S B13401161 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated naphthalene ring, a hydroxy group, and a thiadiazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves multiple steps, starting with the preparation of the naphthalene ring system The fluorination of the naphthalene ring is typically achieved using electrophilic fluorinating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: PCC, KMnO4
Reducing agents: LiAlH4, NaBH4 (Sodium borohydride)
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated hydrocarbon.
Aplicaciones Científicas De Investigación
5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studying its interactions with biological macromolecules and its potential as a probe for biochemical pathways.
Medicine: Investigating its potential as a therapeutic agent due to its unique structural features and possible biological activity.
Industry: Exploring its use in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one involves its interaction with specific molecular targets. The fluorine atom and hydroxy group can participate in hydrogen bonding and electrostatic interactions, while the thiadiazolidinone moiety may interact with enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[1-Fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthyl]-1,2,5-thiadiazolidin-3-one
- 5-[1-Fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)-2-naphthyl]-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
The uniqueness of 5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H24FN3O4S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
5-[1-fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C17H24FN3O4S/c1-10(2)5-6-19-12-4-3-11-7-14(22)17(16(18)13(11)8-12)21-9-15(23)20-26(21,24)25/h7,10,12,19,22H,3-6,8-9H2,1-2H3,(H,20,23) |
Clave InChI |
DVFCRTGTEXUFIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC1CCC2=CC(=C(C(=C2C1)F)N3CC(=O)NS3(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
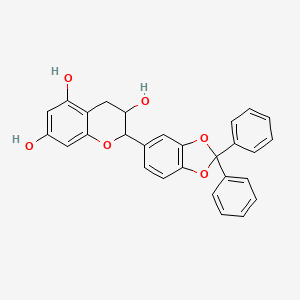
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

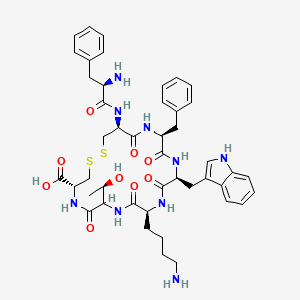
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

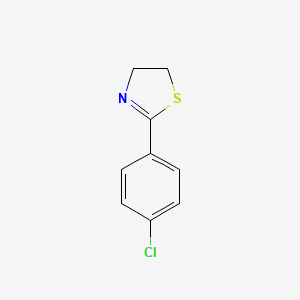
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
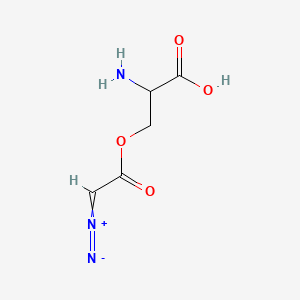
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
